molecular formula C7H8O4 B3187383 4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl- CAS No. 1506-67-8

4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl-

Cat. No.: B3187383
CAS No.: 1506-67-8
M. Wt: 156.14 g/mol
InChI Key: SMOQZWPZQZGNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl- is a useful research compound. Its molecular formula is C7H8O4 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound 4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118844. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1506-67-8

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-methylpyran-4-one

InChI

InChI=1S/C7H8O4/c1-4-7(10)6(9)2-5(3-8)11-4/h2,8,10H,3H2,1H3

InChI Key

SMOQZWPZQZGNRU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C=C(O1)CO)O

Canonical SMILES

CC1=C(C(=O)C=C(O1)CO)O

1506-67-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dihydroxymethyl-5-hydroxy-4-pyrone, 10 g, was added to 50 ml of water to dissolve at 70° C. To the solution was added 8 g of zinc powders and, 28 ml of conc. hydrochloric acid (12 N) was dropwise added to the mixture over an hour. The mixture was stirred at the same temperature for 30 minutes. Insoluble matters (zinc powders) were removed and the reaction solution was cooled to 5° C. After adjusting its pH to 2 with 50% aqueous sodium hydroxide solution, the mixture was stirred at the same temperature for an hour and the resulting crystals were taken out by filtration, washed with a small quantity of chilled water and dried to give 5.15 g of the title compound.
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50 mL
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28 mL
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reactant
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8 g
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catalyst
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0 (± 1) mol
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catalyst
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